2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide
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Overview
Description
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide is a complex organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-oxo-1,2-dihydropyridines: These compounds are also used in organic synthesis and have similar pharmacological properties.
Uniqueness
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyl and phenyl groups enhances its pharmacological potential and makes it a valuable compound for various applications.
Biological Activity
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the molecular formula C23H24N2O2 and a molecular weight of approximately 364.45 g/mol. The structure features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Neuroprotective Effects
The tetrahydroisoquinoline scaffold is also associated with neuroprotective effects. Some studies indicate that related compounds may:
- Protect Neurons from Oxidative Stress : They may reduce oxidative stress-induced neuronal damage.
- Enhance Cognitive Function : Certain derivatives have been shown to improve cognitive function in preclinical models.
The biological activity of this compound can be attributed to several mechanisms:
Mechanism | Description |
---|---|
Receptor Modulation | The compound may act as an allosteric modulator of various receptors, influencing signaling pathways involved in cell survival and proliferation. |
Enzyme Inhibition | It may inhibit specific enzymes involved in cancer metabolism or neuronal signaling pathways. |
Gene Expression Regulation | The compound could modulate the expression of genes associated with apoptosis and cell cycle regulation. |
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of tetrahydroisoquinoline derivatives. The results indicated that certain compounds led to a significant reduction in tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers found that related compounds provided significant protection against glutamate-induced toxicity in neuronal cultures. This was linked to their ability to scavenge free radicals and modulate calcium influx into cells .
Properties
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-19-10-5-2-6-11-19)17-29-22-13-7-12-21-20(22)14-15-26(24(21)28)16-18-8-3-1-4-9-18/h1-13H,14-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIQCAAFOJTSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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